t-Boc-N-amido-PEG8-acid is a bifunctional compound that combines a tert-butyloxycarbonyl-protected amino group and a carboxylic acid group, linked by an eight-unit polyethylene glycol chain. This structure enhances both solubility and biocompatibility, making it a valuable tool in various scientific applications. The compound is recognized for its utility in peptide synthesis, bioconjugation, surface modification, and drug delivery systems. The presence of the polyethylene glycol spacer increases the hydrophilicity of the molecule, facilitating its use in aqueous environments .
t-Boc-N-amido-PEG8-acid is classified as a polyethylene glycol derivative, specifically a PEG linker. It is synthesized for use in organic chemistry and biochemistry, particularly in applications requiring enhanced solubility and reactivity. The compound is commercially available from multiple suppliers, including Sigma-Aldrich, BroadPharm, and AxisPharm, which provide various grades and purities of the compound for research purposes .
The synthesis of t-Boc-N-amido-PEG8-acid involves several key steps:
The synthetic route typically employs basic conditions for the introduction of the carboxylic acid group and uses mild acidic conditions for deprotection of the Boc group when necessary. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product .
The molecular structure of t-Boc-N-amido-PEG8-acid can be represented as follows:
The compound's structure contributes to its solubility profile and reactivity, making it suitable for various chemical reactions such as amide bond formation and bioconjugation .
t-Boc-N-amido-PEG8-acid participates in several significant chemical reactions:
The ability to form stable linkages through these reactions makes t-Boc-N-amido-PEG8-acid an essential component in synthetic chemistry and bioconjugation strategies .
The mechanism of action involves:
This dual functionality enhances its utility in complex molecular assemblies and therapeutic applications .
Relevant data indicates that this compound maintains significant stability while offering versatility for chemical modifications .
t-Boc-N-amido-PEG8-acid finds application across various scientific fields:
The systematic IUPAC name for t-Boc-N-amido-PEG8-acid is 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29-nonaoxa-5-azadotriacontan-32-oic acid, reflecting its Boc-amine (2,2-dimethyl-4-oxo-5-aza) and carboxylic acid termini (32-oic acid), interconnected by a 28-atom PEG8 chain. The PEG8 spacer comprises precisely eight ethylene glycol repeats, making this a monodisperse compound with uniform molecular weight (541.64 g/mol). Key identifiers include [4] [6] [10]:
Table 1: Structural and Chemical Identifiers of t-Boc-N-amido-PEG8-acid
Property | Value |
---|---|
CAS Registry Number | 1334169-93-5 |
Molecular Formula | C₂₄H₄₇NO₁₂ |
Exact Mass | 541.3098 Da |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
InChI Key | XYVCCDSFTREKQJ-UHFFFAOYSA-N |
Appearance | White solid powder |
The evolution of PEG linkers traces back to the 1970s, when Professor Frank Davis pioneered PEGylation of bovine serum albumin to reduce immunogenicity. This culminated in the 1990 FDA approval of Adagen®, the first PEGylated drug for severe combined immunodeficiency [2] [5]. Early PEG reagents were polydisperse (varying chain lengths), limiting precision in drug design. Monodisperse PEGs like t-Boc-N-amido-PEG8-acid emerged in the 2000s, enabled by advances in orthogonal protecting group chemistry and ethylene oxide polymerization control. These innovations allowed exact PEG chain lengths (e.g., PEG8) with site-specific functionalization, revolutionizing targeted drug delivery and bioconjugation [5] [7].
Table 2: Key Milestones in PEG Linker Development
Year | Event | Significance |
---|---|---|
1970s | First PEGylation of proteins by Frank Davis | Demonstrated reduced immunogenicity of biologics |
1990 | FDA approval of Adagen® (pegademase bovine) | Validated PEGylation as a clinical strategy |
2000s | Commercialization of monodisperse PEG linkers (e.g., dPEG®) | Enabled precision conjugation with defined MW spacers |
2010s | Incorporation into PROTACs, ADCs, and lipid nanoparticles (e.g., COVID-19 vaccines) | Expanded therapeutic applications |
The bifunctionality of t-Boc-N-amido-PEG8-acid is central to its utility:
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group shields the terminal amine (-NH₂) during synthetic processes. It is stable under basic and nucleophilic conditions but readily removed via mild acids (e.g., trifluoroacetic acid or HCl), generating a free amine for subsequent reactions. This orthogonal protection enables sequential conjugation strategies [1] [6] [8].
Terminal Carboxylic Acid: The -COOH group reacts with primary amines via carbodiimide-mediated coupling (e.g., EDC, DCC) or active ester chemistry (e.g., NHS esters) to form stable amide bonds. This allows direct conjugation to antibodies, peptides, or nanoparticle surfaces [1] [4] [10].
This dual functionality permits programmable assembly of drug conjugates: The carboxylic acid may first link to a targeting moiety, followed by Boc deprotection to attach payloads via the exposed amine [6] [8].
The PEG8 spacer profoundly influences the physicochemical behavior of conjugates:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7